![molecular formula C10H13IS B12562806 Benzene, [(3-iodobutyl)thio]- CAS No. 190672-04-9](/img/structure/B12562806.png)
Benzene, [(3-iodobutyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(3-iodobutyl)thio]- is an organic compound with the molecular formula C10H13IS. It consists of a benzene ring substituted with a thioether group attached to a 3-iodobutyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-iodobutyl)thio]- typically involves the reaction of benzene with 3-iodobutyl thiol under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group displaces a leaving group on the benzene ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods: Industrial production of Benzene, [(3-iodobutyl)thio]- may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, [(3-iodobutyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene, [(3-butyl)thio]-.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, [(3-iodobutyl)thio]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzene, [(3-iodobutyl)thio]- involves its interaction with molecular targets through its thioether and iodine functional groups. The thioether group can participate in nucleophilic and electrophilic reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
(3-Iodobutyl)benzene: Similar structure but lacks the thioether group.
Benzene, [(3-chlorobutyl)thio]-: Similar structure with chlorine instead of iodine.
Benzene, [(3-bromobutyl)thio]-: Similar structure with bromine instead of iodine.
Uniqueness: The iodine atom allows for versatile substitution reactions, while the thioether group offers additional chemical functionality .
Eigenschaften
CAS-Nummer |
190672-04-9 |
|---|---|
Molekularformel |
C10H13IS |
Molekulargewicht |
292.18 g/mol |
IUPAC-Name |
3-iodobutylsulfanylbenzene |
InChI |
InChI=1S/C10H13IS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
QIGIAQVPZKYRBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCSC1=CC=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


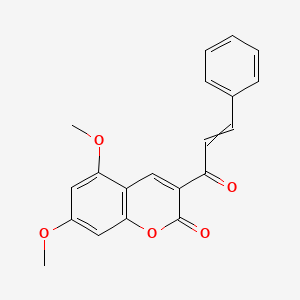

![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
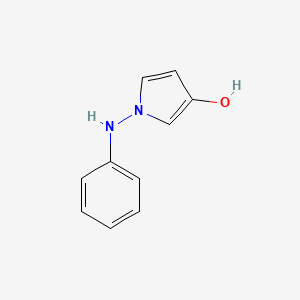
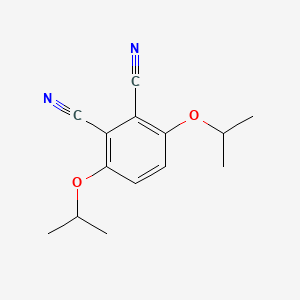
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
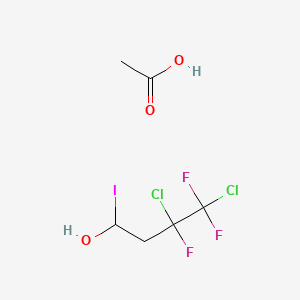
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)
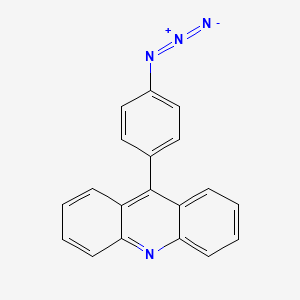
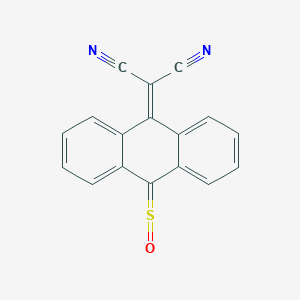
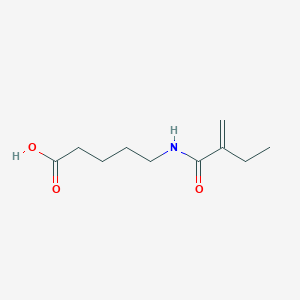
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
